N-propylisatoic anhydride
Overview
Description
N-propylisatoic anhydride is an organic compound with the molecular formula C11H11NO3 It is a derivative of isatoic anhydride, which is a versatile building block in organic synthesis The compound contains a propyl group attached to the nitrogen atom of the isatoic anhydride structure
Scientific Research Applications
N-propylisatoic anhydride has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, acetic anhydride, indicates that it is flammable, harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage . It’s important to note that the safety and hazards of N-propylisatoic anhydride may be different and specific information should be obtained from a reliable source.
Future Directions
While specific future directions for N-propylisatoic anhydride are not available, research in the field of anhydrides is ongoing. For example, recent advancements in amide and peptide coupling reactions using n-propylphosphonic anhydride (T3P) have been reported . Additionally, a new process for making anhydrides has been discovered that promises improvements in costs and sustainability .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-propylisatoic anhydride can be synthesized through several methods. One common approach involves the cyclization of anthranilic acids using phosgene, triphosgene, or ethyl chloroformate as the carbonyl source . Due to the high toxicity of phosgene and its analogs, alternative methods have been developed, such as the catalytic carbonylation of substituted anilines with carbon monoxide using palladium(II) catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and safety considerations. The catalytic carbonylation method is preferred in industrial settings due to its higher yields and lower toxicity compared to phosgene-based methods .
Chemical Reactions Analysis
Types of Reactions
N-propylisatoic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: Reacts with nucleophiles such as water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Water: Hydrolysis to form carboxylic acids.
Alcohols: Esterification to form esters.
Amines: Amidation to form amides.
Lithium Aluminum Hydride: Reduction to form primary alcohols.
Major Products Formed
Carboxylic Acids: Formed from hydrolysis.
Esters: Formed from esterification with alcohols.
Amides: Formed from amidation with amines.
Primary Alcohols: Formed from reduction.
Comparison with Similar Compounds
N-propylisatoic anhydride can be compared with other similar compounds, such as:
Isatoic Anhydride: The parent compound, which lacks the propyl group.
Acetic Anhydride: A simpler anhydride used in similar nucleophilic acyl substitution reactions.
Benzoic Anhydride: Another aromatic anhydride with similar reactivity but different substituents.
This compound is unique due to the presence of the propyl group, which can influence its reactivity and the types of products formed in its reactions.
Properties
IUPAC Name |
1-propyl-3,1-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-7-12-9-6-4-3-5-8(9)10(13)15-11(12)14/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMJXZRDZQXNSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398059 | |
Record name | N-propylisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57384-38-0 | |
Record name | N-propylisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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